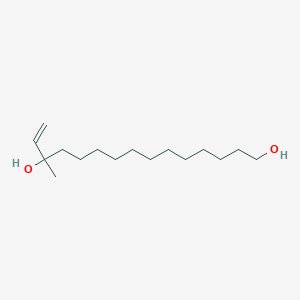

13-Methylpentadec-14-ene-1,13-diol

CAS No.: 918876-20-7

Cat. No.: VC19002242

Molecular Formula: C16H32O2

Molecular Weight: 256.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918876-20-7 |

|---|---|

| Molecular Formula | C16H32O2 |

| Molecular Weight | 256.42 g/mol |

| IUPAC Name | 13-methylpentadec-14-ene-1,13-diol |

| Standard InChI | InChI=1S/C16H32O2/c1-3-16(2,18)14-12-10-8-6-4-5-7-9-11-13-15-17/h3,17-18H,1,4-15H2,2H3 |

| Standard InChI Key | XLVMQSIDSFAVQA-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCCCCCCCCCCCO)(C=C)O |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a 15-carbon chain with hydroxyl groups at the terminal (C1) and penultimate (C13) positions. The 14-ene designation indicates a double bond between C14 and C15, while the methyl group at C13 introduces steric and electronic effects that influence its reactivity. The molecular structure can be represented as:

This bifunctional alcohol combines hydrophobic alkyl segments with polar hydroxyl groups, enabling interactions with both aqueous and organic phases.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.42 g/mol |

| CAS Number | 918876-20-7 |

| XLogP3-AA (Predicted) | ~5.2* |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 14 |

*Estimated based on analog 12-Methyltetradec-13-ene-1,12-diol (XLogP3-AA = 4.4) .

Synthesis and Purification Strategies

Controlled Hydroxylation and Olefin Formation

The synthesis of 13-Methylpentadec-14-ene-1,13-diol typically involves multi-step processes:

-

Chain Elongation: Starting from shorter-chain precursors, iterative coupling reactions (e.g., Wittig or Grignard) extend the carbon backbone.

-

Selective Hydroxylation: Protecting group strategies ensure precise placement of hydroxyl groups. For instance, a terminal hydroxyl may be introduced via hydroboration-oxidation, while the internal hydroxyl could arise from epoxide ring-opening.

-

Double Bond Installation: The 14-ene moiety is often introduced through elimination reactions (e.g., acid-catalyzed dehydration of a secondary alcohol) or cross-metathesis.

Purification Challenges

Due to the compound’s high hydrophobicity and similarity to byproducts, chromatographic techniques (e.g., silica gel chromatography with gradient elution) are essential for isolation. Advanced methods like HPLC or countercurrent chromatography may enhance purity for analytical applications.

Reactivity and Derivative Formation

Alcohol-Specific Reactions

-

Esterification: Reacts with acyl chlorides or anhydrides to form mono- or diesters, useful in polymer synthesis.

-

Etherification: Alkylation of hydroxyl groups generates ether linkages, enhancing thermal stability.

Alkene Functionalization

The isolated double bond undergoes:

-

Hydrogenation: Catalytic hydrogenation yields saturated diols, altering physical properties.

-

Epoxidation: Reaction with peracids forms epoxides, intermediates for cross-linked materials.

Table 2: Comparative Reactivity of Aliphatic Diols

Analytical and Computational Insights

Spectroscopic Identification

-

GC-MS: Fragmentation patterns would highlight the double bond (m/z 55, 69) and hydroxyl groups (m/z 73) .

-

NMR: NMR signals at δ 5.3–5.5 ppm (olefinic protons) and δ 3.5–3.7 ppm (hydroxyl-bearing methines) are diagnostic.

Molecular Dynamics Simulations

Simulations predict that the diol adopts a folded conformation in aqueous media, with hydroxyl groups oriented outward to maximize hydrogen bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume